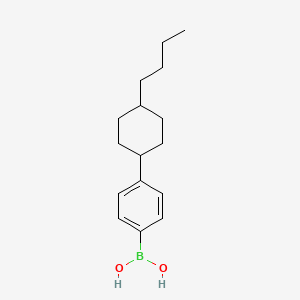

4-(trans-4-Butylcyclohexyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties. For instance, the first paper discusses 2,4-bis(trifluoromethyl)phenylboronic acid, which is a catalyst for dehydrative amidation between carboxylic acids and amines. This suggests that phenylboronic acids, in general, may have catalytic properties and could participate in similar chemical reactions . The second paper describes the crystal structure of a compound with a trans-4-tert-butylcyclohexyl moiety, which is structurally similar to the trans-4-butylcyclohexyl group in the compound of interest . This information could be relevant when considering the molecular structure and potential reactivity of 4-(trans-4-Butylcyclohexyl)phenylboronic acid.

Synthesis Analysis

The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not detailed in the provided papers. However, phenylboronic acids are typically synthesized through reactions such as the Miyaura borylation, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. The synthesis could potentially be adapted to include a trans-4-butylcyclohexyl group on the phenyl ring .

Molecular Structure Analysis

While the molecular structure of 4-(trans-4-Butylcyclohexyl)phenylboronic acid is not directly analyzed in the papers, the second paper provides crystallographic data for a related compound with a trans-4-tert-butylcyclohexyl group. This suggests that the trans-4-butylcyclohexyl group can adopt a stable conformation in solid-state structures, which could be indicative of the conformational preferences of the butylcyclohexyl group in the compound of interest .

Chemical Reactions Analysis

The first paper indicates that phenylboronic acids can act as catalysts in the formation of amide bonds through dehydrative condensation. This implies that 4-(trans-4-Butylcyclohexyl)phenylboronic acid may also facilitate similar reactions, although the presence of the butylcyclohexyl group could influence the reactivity and selectivity of the catalysis .

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of 4-(trans-4-Butylcyclohexyl)phenylboronic acid. However, the properties of phenylboronic acids and compounds with trans-4-tert-butylcyclohexyl groups can be inferred to some extent. Phenylboronic acids typically have moderate solubility in water and can form stable complexes with diols. The trans-4-tert-butylcyclohexyl group is likely to impart steric bulk and could affect the solubility and melting point of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A study by An Zhong-wei (2006) detailed the synthesis of compounds similar to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, demonstrating optimized reaction conditions and yields of 52%–56% (An Zhong-wei, 2006).

Nanocomposites and Material Properties : Research by Bezborodov et al. (2021) explored the use of derivatives of 6-Aryloxyhexanoic acid, including compounds similar to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, for creating anisotropic nanocomposites. These compounds were found effective in such applications (Bezborodov et al., 2021).

Medical Imaging and Therapy : Li and Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for use in medical imaging and photodynamic therapy. This highlights the potential of phenylboronic acid derivatives in biomedicine (Li & Liu, 2021).

Chemical Reactions and Catalysis : Studies on phenylboronic acids, including compounds structurally related to 4-(trans-4-Butylcyclohexyl)phenylboronic acid, have shown their effectiveness as catalysts in various chemical reactions, such as the asymmetric 1,4-addition of arylboronic acids to cycloalkenones (Kuriyama & Tomioka, 2001).

Bio-Applications : Phenylboronic-acid-modified nanoparticles have been studied for their potential as antiviral therapeutics, demonstrating the broad applicability of phenylboronic acid derivatives in biomedical research (Khanal et al., 2013).

Polymer Chemistry : Phenylboronic acid-decorated polymeric nanomaterials have been investigated for advanced bio-applications, including drug delivery systems and biosensors, showcasing the versatility of these compounds (Lan & Guo, 2019).

Eigenschaften

IUPAC Name |

[4-(4-butylcyclohexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVHVFVQKPDAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572953 |

Source

|

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-Butylcyclohexyl)phenylboronic acid | |

CAS RN |

315220-11-2 |

Source

|

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

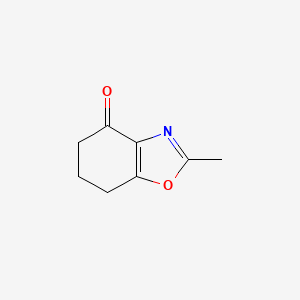

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

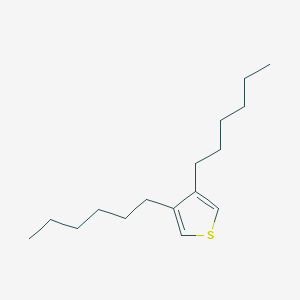

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)